molecular formula C14H10N2OS B12313256 2-(Quinoxalin-2-ylsulfanyl)phenol

2-(Quinoxalin-2-ylsulfanyl)phenol

Cat. No.: B12313256
M. Wt: 254.31 g/mol
InChI Key: JCCAOGPSEQTTIK-UHFFFAOYSA-N
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Description

2-(Quinoxalin-2-ylsulfanyl)phenol is a chemical compound with the molecular formula C14H10N2OS and a molecular weight of 254.31 g/mol It is characterized by the presence of a quinoxaline ring attached to a phenol group through a sulfanyl linkage

Preparation Methods

The synthesis of 2-(Quinoxalin-2-ylsulfanyl)phenol typically involves the reaction of quinoxaline derivatives with phenolic compounds under specific conditions. One common method includes the use of quinoxaline-2-thiol and phenol in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(Quinoxalin-2-ylsulfanyl)phenol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Quinoxalin-2-ylsulfanyl)phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Quinoxalin-2-ylsulfanyl)phenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis in cancer cells . By binding to the active site of the enzyme, it prevents the formation of DNA, thereby inhibiting cell proliferation. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of pathogens, leading to cell death .

Comparison with Similar Compounds

2-(Quinoxalin-2-ylsulfanyl)phenol can be compared with other quinoxaline derivatives such as:

Properties

Molecular Formula

C14H10N2OS

Molecular Weight

254.31 g/mol

IUPAC Name

2-quinoxalin-2-ylsulfanylphenol

InChI

InChI=1S/C14H10N2OS/c17-12-7-3-4-8-13(12)18-14-9-15-10-5-1-2-6-11(10)16-14/h1-9,17H

InChI Key

JCCAOGPSEQTTIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)SC3=CC=CC=C3O

Origin of Product

United States

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